An In-Depth Technical Guide on the Biological Activities of Novel 2H-1,4-Oxazine-3(6H)-thione Derivatives
An In-Depth Technical Guide on the Biological Activities of Novel 2H-1,4-Oxazine-3(6H)-thione Derivatives
Abstract
The 1,4-oxazine scaffold is a privileged heterocyclic motif that has garnered substantial interest in medicinal chemistry due to its presence in numerous biologically active compounds.[1] This guide focuses on a specific, novel subclass: 2H-1,4-oxazine-3(6H)-thione derivatives. The replacement of the carbonyl oxygen at the C3 position with a sulfur atom introduces unique physicochemical properties that can significantly modulate biological activity, offering new avenues for drug discovery. This document provides a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing synthetic strategies, diverse biological activities including antimicrobial, anticancer, and anti-inflammatory potential, and the underlying mechanisms of action. All protocols and claims are grounded in established scientific literature, providing a trustworthy and authoritative resource for advancing research in this promising area.
Introduction: The 1,4-Oxazine Core and the Thione Advantage
Oxazine derivatives are a significant class of heterocyclic compounds that have demonstrated a vast pharmacological profile, including antimicrobial, anticancer, anti-inflammatory, and antimalarial properties.[2][3][4] Their structural versatility makes them ideal candidates for synthetic modification and the development of new therapeutic agents.[2] The 2H-1,4-oxazine-3(6H)-thione scaffold is an intriguing modification of the more commonly studied 2H-1,4-benzoxazin-3(4H)-one core. The introduction of the thiocarbonyl group (C=S) in place of the carbonyl (C=O) can alter the molecule's electronics, lipophilicity, and hydrogen bonding capacity. This substitution is a known strategy in medicinal chemistry to enhance potency, improve metabolic stability, or modify target selectivity. This guide explores the therapeutic potential that this "thione advantage" brings to the 1,4-oxazine class.
Synthetic Pathways to 2H-1,4-Oxazine-3(6H)-thione Derivatives
The synthesis of the target thione derivatives can be efficiently achieved through a multi-step process, beginning with the formation of precursor β-amino alcohols followed by a cyclization reaction. The choice of thiophosgene as the cyclizing agent is critical for the direct incorporation of the thiocarbonyl group.
General Synthetic Workflow
The synthesis begins with Mannich bases, which are reduced to form 1-arylamino-3-hydroxy-3-arylpropanes. These precursor molecules contain the necessary amine and alcohol functionalities positioned for cyclization. The final ring-closure is accomplished using thiophosgene in the presence of a non-nucleophilic base like triethylamine, which neutralizes the HCl byproduct.[5]
Caption: Proposed antimicrobial and antifungal mechanisms of action.
Data on Antimicrobial Activity of Related Compounds
The following table summarizes the antimicrobial activity of representative 1,4-benzoxazine derivatives against various pathogens, demonstrating the scaffold's potential.
| Compound ID | Organism | Activity Measurement | Result | Reference |
| 4e | E. coli | Zone of Inhibition | 22 mm | [6] |
| 4e | S. aureus | Zone of Inhibition | 20 mm | [6] |
| 4j | K. pneumonia | MIC | 0.005 mg/L | [7] |
| 4j | B. subtilis | MIC | 0.005 mg/L | [7] |
| 5r | P. infestans | EC₅₀ | 15.37 µg/mL | [8][9] |
| 5q | P. sasakii | EC₅₀ | 26.66 µg/mL | [8][9] |
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This protocol is a standard method for determining the quantitative antimicrobial susceptibility of a compound.
-
Preparation: Prepare a stock solution of the test compound in DMSO. Serially dilute the compound in a 96-well microtiter plate using appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi).
-
Inoculum: Prepare a standardized microbial inoculum adjusted to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
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Incubation: Inoculate each well with the microbial suspension. Include positive (microbes only) and negative (broth only) controls. Incubate the plates at 35-37°C for 18-24 hours (bacteria) or 24-48 hours (fungi).
-
Reading Results: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anticancer Activity: Multi-Targeted Approach to Tumor Inhibition
1,4-Oxazine derivatives have emerged as potent anticancer agents, acting through diverse mechanisms to selectively target tumor cells. [3][10][11]
Mechanisms of Action in Cancer Therapeutics
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Targeting Tumor Hypoxia: Solid tumors often develop hypoxic (low oxygen) regions, which contributes to resistance to chemotherapy and radiation. [10]Certain 2H-benzo[b]o[6][7]xazine derivatives have been shown to be preferentially toxic to hypoxic cancer cells by down-regulating hypoxia-induced genes like HIF-1α and VEGF, which are critical for tumor survival and angiogenesis. [10]* Inhibition of Key Enzymes: These compounds can interfere with critical cellular machinery. Some derivatives act as potent inhibitors of Topoisomerase II, an enzyme essential for resolving DNA topological problems during replication, leading to cell cycle arrest and apoptosis. [11]Others have been identified as inhibitors of the PI3K/Akt signaling pathway, which is frequently overactivated in many cancers and promotes cell proliferation and survival. [12]
Caption: Key anticancer mechanisms: Inhibition of HIF-1α and the PI3K/Akt pathway.
Cytotoxicity Data of Related 1,4-Oxazine Compounds
The potent cytotoxic effects of this scaffold are highlighted by the low micromolar IC₅₀ values observed in various human cancer cell lines.
| Compound ID | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| 11 | HepG2 (hypoxic) | Liver | 10 ± 3.7 | [10] |
| 10 | HepG2 (hypoxic) | Liver | 87 ± 1.8 | [10] |
| 14b | A549 | Lung | 7.59 ± 0.31 | [11] |
| 14c | A549 | Lung | 18.52 ± 0.59 | [11] |
| 7f | HCT-116 | Colon | Potent Activity | [12] |
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability.
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Cell Seeding: Seed cancer cells (e.g., A549, HepG2) into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
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Compound Treatment: Treat the cells with serial dilutions of the 2H-1,4-oxazine-3(6H)-thione derivatives for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
IC₅₀ Calculation: Calculate the half-maximal inhibitory concentration (IC₅₀) value by plotting the percentage of cell viability against the compound concentration.
Anti-inflammatory Activity via Nrf2 Pathway Activation
Chronic inflammation is a key driver of many diseases. 2H-1,4-benzoxazin-3(4H)-one derivatives have shown significant anti-inflammatory properties, particularly in neurological contexts, by modulating key signaling pathways. [13][14]
Mechanism of Action: Alleviating Oxidative Stress and Inflammation
The primary anti-inflammatory mechanism involves the activation of the Nrf2-HO-1 signaling pathway. [13]* Nrf2 Activation: Under normal conditions, the transcription factor Nrf2 is bound by Keap1, leading to its degradation. Oxidative stress or the action of inhibitor compounds causes Nrf2 to be released.
-
Antioxidant Response: Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), upregulating the expression of antioxidant enzymes like Heme Oxygenase-1 (HO-1).
-
Inflammation Reduction: This response reduces levels of reactive oxygen species (ROS) and downregulates the production of pro-inflammatory mediators such as nitric oxide (NO), TNF-α, IL-1β, and IL-6, which are often induced by stimuli like lipopolysaccharide (LPS). [13][14]
Caption: Anti-inflammatory mechanism via activation of the Nrf2-HO-1 pathway.
Experimental Protocol: Griess Assay for Nitric Oxide (NO) Production
This assay quantifies nitrite, a stable breakdown product of NO, in cell culture supernatants.
-
Cell Culture and Stimulation: Culture macrophage cells (e.g., BV-2 or RAW 264.7) in a 96-well plate. Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
LPS Induction: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response and NO production. Incubate for 24 hours.
-
Sample Collection: Collect 50 µL of the cell culture supernatant from each well.
-
Griess Reagent: Add 50 µL of Griess Reagent A (sulfanilamide solution) to each sample and incubate for 10 minutes in the dark.
-
Color Development: Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes in the dark. A purple/magenta color will develop in the presence of nitrite.
-
Measurement: Measure the absorbance at 540 nm. The concentration of nitrite is determined using a sodium nitrite standard curve.
Conclusion and Future Perspectives
The 2H-1,4-oxazine-3(6H)-thione scaffold represents a highly promising and versatile platform for the development of novel therapeutic agents. By leveraging the extensive research on related oxazinone analogs, a clear path forward for this class of compounds emerges. The evidence strongly suggests potential for potent and broad-spectrum antimicrobial, anticancer, and anti-inflammatory activities.
Future research should focus on synthesizing a diverse library of these thione derivatives to fully explore the structure-activity relationship (SAR). Key efforts should be directed towards lead optimization to enhance target-specific potency and improve pharmacokinetic profiles. Subsequent in vivo studies in relevant disease models will be crucial to validate the therapeutic efficacy and safety of these novel compounds, paving the way for their potential clinical application.
References
-
1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Asif, M. (2020). Pharmacological Profile of Oxazine and its Derivatives: A Mini Review. International Journal of New Chemistry. Retrieved January 22, 2026, from [Link]
-
Mondal, S., et al. (2016). Design, synthesis and biological evaluation of 2H-benzo[b]o[6][7]xazine derivatives as hypoxia targeted compounds for cancer therapeutics. Bioorganic & Medicinal Chemistry Letters, 26(20), 5046-5051. [Link]
-
Zhimomi, B. K., et al. (2024). Microwave-assisted synthesis of novelo[6][7]xazine derivatives as potent anti-bacterial and antioxidant agents. Arkivoc, 2024(8), 12276. [Link]
-
Li, Y., et al. (2025). Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b]o[6][7]xazin-3(4H)-one Derivatives Linked to 1,2,3-Triazoles as Potent Topoisomerase II Inhibitors. Journal of Molecular Structure. [Link]
-
Zhimomi, B. K., et al. (2024). Microwave-assisted synthesis of novelo[6][7]xazine derivatives as potent anti-bacterial and antioxidant agents. ResearchGate. Retrieved January 22, 2026, from [Link]
-
Chen, T., et al. (2023). Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. Frontiers in Chemistry, 11, 1223594. [Link]
-
Chen, T., et al. (2023). Design, Synthesis and Antifungal Activity of Novel 1,4-Benzoxazin-3one Derivatives Containing an Acylhydrazone Moiety. Frontiers. Retrieved January 22, 2026, from [Link]
-
Bulky 1,4-benzoxazine derivatives with antifungal activity. (2025). ResearchGate. Retrieved January 22, 2026, from [Link]
-
1,4-Oxazines and Their Benzo Derivatives. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Chen, T., et al. (2023). Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. Frontiers in Chemistry, 11. [Link]
-
Manetti, F., et al. (2002). 1,4-Benzothiazine and 1,4-benzoxazine imidazole derivatives with antifungal activity: a docking study. Bioorganic & Medicinal Chemistry, 10(11), 3415-3423. [Link]
-
Liu, Y., et al. (2025). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. Frontiers in Chemistry. [Link]
-
Devi, K., & Kachroo, M. (2021). Synthesis and Docking Studies of Oxazine Derivatives as Anti-inflammatory and Antioxidant Agents. Der Pharma Chemica. Retrieved January 22, 2026, from [Link]
- Al-Sanea, M. M., et al. (2022). The biological screening activities of a series of oxadiazine-thione derivatives. Journal of King Saud University - Science, 34(3), 101878.
-
Liu, Y., et al. (2025). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. Frontiers in Chemistry, 12. [Link]
-
Patel, D. K., et al. (2025). Synthesis, Characterization and Antimicrobial Activity of Oxadiazine Derivatives. International Journal for Multidisciplinary Research. Retrieved January 22, 2026, from [Link]
- Bayazeed, E. A., & Al-Luhaibi, R. S. (2023). Synthesis, identification, and study of the biological activity of some new pyrimidine, oxazine, and thiazine derivatives through the chalcone. Egyptian Journal of Chemistry.
-
Kaluzhsky, L. A., et al. (2022). Anticancer activity of G4-targeting phenoxazine derivatives in vitro. Biochimie, 201, 1-13. [Link]
-
Singh, C., et al. (1995). Synthesis of 3,6-diaryl-2H, 3H, 4H, 5H, 6H--[6][10]Oxazine-2-Thiones. Indian Journal of Pharmaceutical Sciences. [Link]
-
A small oxazine compound as an anti-tumor agent: a novel pyranoside mimetic that binds to VEGF, HB-EGF, and TNF-α. (n.d.). Semantic Scholar. Retrieved January 22, 2026, from [Link]
- Sindhu, T. J., et al. (2013). BIOLOGICAL ACTIVITIES OF OXAZINE AND ITS DERIVATIVES: A REVIEW. International Journal of Pharma Sciences and Research.
-
Swapna, B., et al. (2024). SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL OXAZINE AND THIAZINE DERIVATIVES AS POTENT ANTI-MICROBIAL AND ANTIOXIDANT AGENTS. World Journal of Pharmaceutical Research. [Link]
-
Op de Beeck, M., et al. (2019). Synthesis and Structure-Activity Relationship Studies of Benzo[b]o[6][7]xazin-3(4H)-one Analogues as Inhibitors of Mycobacterial Thymidylate Synthase X. ChemMedChem, 14(6), 645-662. [Link]
-
3,4-Dihydro-2H-1,4-oxazine synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 22, 2026, from [Link]
-
Zhang, S., et al. (2023). Exploring the structural-activity relationship of hexahydropyrazino[1,2-d]pyrido[3,2-b]o[6][7]xazine derivatives as potent and orally-bioavailable PARP7 inhibitors. ResearchGate. Retrieved January 22, 2026, from [Link]
-
Synthesis and biological evaluation of some-[6][7]thiazin- 2- one and-[6][7]oxazin-2-one derivatives. (2025). ResearchGate. Retrieved January 22, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. oaji.net [oaji.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ijpsr.info [ijpsr.info]
- 5. scispace.com [scispace.com]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. arkat-usa.org [arkat-usa.org]
- 8. Frontiers | Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety [frontiersin.org]
- 9. Frontiers | Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety [frontiersin.org]
- 10. Design, synthesis and biological evaluation of 2H-benzo[b][1,4] oxazine derivatives as hypoxia targeted compounds for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1,4]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells [frontiersin.org]
- 14. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
